molecular formula C22H28N4O2 B13847884 N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide CAS No. 326914-09-4

N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide

Cat. No.: B13847884
CAS No.: 326914-09-4
M. Wt: 380.5 g/mol
InChI Key: UJGXTMZILSGDLG-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide, commonly known as sunitinib (free base), is a multitargeted tyrosine kinase inhibitor (TKI) with anticancer activity. Its structure comprises a pyrrole-3-carboxamide core substituted with a diethylaminoethyl side chain and a (Z)-configured indole-2-one moiety. The compound forms pharmaceutically relevant salts, such as the malate salt (ε-crystalline form), which enhances solubility and bioavailability . Sunitinib malate is clinically used for renal cell carcinoma and gastrointestinal stromal tumors, targeting receptors including VEGFR, PDGFR, and FLT3 .

Properties

CAS No.

326914-09-4

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C22H28N4O2/c1-5-26(6-2)12-11-23-22(28)20-14(3)19(24-15(20)4)13-17-16-9-7-8-10-18(16)25-21(17)27/h7-10,13,24H,5-6,11-12H2,1-4H3,(H,23,28)(H,25,27)/b17-13-

InChI Key

UJGXTMZILSGDLG-LGMDPLHJSA-N

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C

Origin of Product

United States

Preparation Methods

Chemical Structure and Relevant Features

  • Molecular formula: C22H28N4O2
  • Molecular weight: 380.5 g/mol
  • Key structural elements:
    • 2,4-dimethyl substitution on a 1H-pyrrole-3-carboxamide core
    • A (3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene methyl substituent at the 5-position of the pyrrole ring
    • N-substitution with a 2-(diethylamino)ethyl moiety

The compound’s IUPAC name and identifiers are well documented in chemical databases such as PubChem (CID 5329101).

Preparation Methods Analysis

Stepwise Synthetic Routes

Synthesis of the Pyrrole-3-carboxamide Core
  • Starting from appropriately substituted pyrrole derivatives, the 2,4-dimethyl substitution pattern is introduced via selective alkylation or direct synthesis from substituted pyrrole precursors.
  • The carboxamide group at the 3-position is typically introduced by nitrile hydrolysis or direct amidation of a pyrrole-3-carbonyl chloride intermediate.
Preparation of the Indolinone Aldehyde Intermediate
  • The indolinone moiety, characterized by a 2-oxo-2,3-dihydro-1H-indole structure, is prepared through cyclization of ortho-nitrobenzaldehyde derivatives or via Fischer indole synthesis.
  • The aldehyde functionality at the 3-position of the indolinone ring is introduced by oxidation of the corresponding alcohol or by formylation reactions.
  • The (3Z)-configuration of the indolylidene double bond is controlled by the condensation conditions.
Formation of the Methylene Linkage via Knoevenagel or Aldol Condensation
  • The key step involves condensation of the indolinone aldehyde with the methyl group at the 5-position of the pyrrole ring to form the methylene bridge.
  • This is typically achieved under basic or acidic catalysis to promote the formation of the (3Z)-configured exocyclic double bond.
Introduction of the N-[2-(diethylamino)ethyl] Side Chain
  • The carboxamide nitrogen is functionalized by reaction with 2-(diethylamino)ethylamine or its derivatives.
  • This step may involve activation of the carboxylic acid or carboxamide precursor as an acid chloride or anhydride to facilitate amide bond formation.
  • Alternatively, direct coupling using peptide coupling reagents (e.g., carbodiimides) can be employed under mild conditions.

Representative Synthetic Scheme

Step Reactants/Intermediates Reaction Type Conditions/Notes
1 Substituted pyrrole derivative Alkylation/functionalization Selective methylation at 2,4-positions
2 Pyrrole-3-carbonyl chloride or nitrile Amidation/hydrolysis Conversion to carboxamide
3 Ortho-nitrobenzaldehyde or related precursor Cyclization Formation of indolinone ring
4 Indolinone alcohol or precursor Oxidation Introduction of aldehyde group
5 Indolinone aldehyde + pyrrole derivative Knoevenagel condensation Formation of methylene bridge (3Z isomer)
6 Activated carboxamide + 2-(diethylamino)ethylamine Amide bond formation Coupling under peptide coupling conditions

Data Tables Summarizing Preparation Parameters

Parameter Description/Value Source/Notes
Molecular weight 380.5 g/mol PubChem
Key intermediates Indolinone aldehyde, substituted pyrrole Literature and patent synthesis protocols
Typical solvents Dichloromethane, dimethylformamide, ethanol Common in condensation and amidation steps
Catalysts/activators Base catalysts (e.g., piperidine), coupling agents (e.g., EDC) Knoevenagel condensation and amide coupling
Temperature range Ambient to reflux (25°C to 80°C) Reaction-dependent
Reaction times Several hours to overnight Depends on step and conditions
Purification methods Column chromatography, recrystallization Standard organic synthesis techniques

Research Findings and Practical Considerations

  • The (3Z)-configuration of the indolylidene double bond is thermodynamically favored under controlled condensation conditions, which is critical for biological activity.
  • The diethylaminoethyl substituent enhances solubility and bioavailability, thus the amide coupling step requires careful control to avoid side reactions.
  • Protecting groups may be necessary during multi-step synthesis to prevent undesired reactions on sensitive functional groups.
  • Analytical characterization such as NMR, mass spectrometry, and HPLC is essential to confirm structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

Desfluorosunitinib undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the diethylaminoethyl side chain or the indolinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require nucleophiles like halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of Desfluorosunitinib.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide, also known as Desfluorosunitinib, is a chemical compound with potential applications in scientific research. Here's an overview of its properties, structure, and potential applications:

Chemical Properties and Structure

  • Chemical Names and Identifiers The compound is also known as N-[2-(Diethylamino)ethyl]-2,4-dimethyl-5-[(Z)-(2-oxoindolin-3-ylidene)methyl]-1H-pyrrole-3-carboxamide . Its PubChem CID is 5329101 .
  • Molecular Formula and Weight The molecular formula of the compound is C22H28N4O2, and it has a molecular weight of 380.5 g/mol .
  • Structure It has a complex molecular structure featuring a pyrrole-3-carboxamide core, with substituents including a diethylaminoethyl group and an oxoindolylidene methyl group .

Synonyms

  • Several synonyms for this compound include:
    • 326914-09-4
    • N-[2-(Diethylamino)ethyl]-2,4-dimethyl-5-[(Z)-(2-oxoindolin-3-ylidene)methyl]-1H-pyrrole-3-carboxamide (Desfluorosunitinib)
    • TH 11077
    • BDBM4813
    • CHEMBL275117

Potential Applications

While the provided search results do not detail specific applications or case studies for this compound, its structural similarity to known bioactive molecules suggests potential research applications:

  • As a Research Intermediate: The compound may be used as an intermediate in the synthesis of more complex molecules with potential biological activity .
  • Pharmaceutical Research: Given its structural resemblance to kinase inhibitors, it could be investigated for potential activity against various kinases.

Mechanism of Action

The mechanism of action of Desfluorosunitinib involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This makes it a potential candidate for cancer therapy. The molecular pathways involved include the inhibition of vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR).

Comparison with Similar Compounds

Table 1: Key Structural Modifications and Physicochemical Properties

Compound Name Indole Substituent Molecular Weight (g/mol) Melting Point (°C) Key Activity/Notes References
Sunitinib (Target Compound) 5-Fluoro 532.56 (malate salt) N/A Approved TKI (VEGFR/PDGFR/FLT3)
(Z)-14h (Analog) 5-Fluoro 419.17 (free base) 245.6–246.9 FLT3 inhibition; 44% synthesis yield
(Z)-14l (Analog) 5-Methyl 415.18 (free base) 238.2–240.0 Tyrosine kinase inhibition
(Z)-14o (Analog) 5-Fluoro (Cl-substituted pyrrole) 419.17 (free base) 243.4–244.0 Improved solubility
5-Chloro Analog (DrugBank DB07180) 5-Chloro 329.78 (free base) N/A Experimental FLT3 inhibitor

Key Findings :

  • Sunitinib (5-fluoro substitution) exhibits broad-spectrum kinase inhibition, while the 5-chloro analog (DB07180) is experimental and structurally simpler, lacking the diethylaminoethyl chain .
  • The ε-crystalline malate salt of sunitinib demonstrates superior crystallinity and stability compared to amorphous forms, critical for pharmaceutical formulations .

Modifications to the Pyrrole Core and Side Chains

Key Findings :

  • Compound 4b introduces a vinylsulfonamido group, enabling covalent binding to FLT3, which may overcome resistance seen in reversible inhibitors like sunitinib .
  • SU11274 replaces the diethylaminoethyl chain with a sulfonamide-piperazine group, shifting selectivity toward MET kinase, a distinct target from sunitinib’s profile .

Research Findings and Pharmacological Insights

Crystallinity and Salt Forms

Sunitinib malate’s ε-crystalline form (characterized by X-ray diffraction peaks at 13.2° and 24.2° 2θ) offers enhanced dissolution rates and shelf-life compared to amorphous forms . This modification addresses solubility challenges common in pyrrole-indole derivatives .

Selectivity and Resistance Profiles

  • Sunitinib’s 5-fluoro substituent is critical for FLT3 binding, while 5-chloro analogs (e.g., DB07180) show reduced potency against VEGFR but retain FLT3 activity .
  • Irreversible inhibitors like 4b demonstrate prolonged target engagement, mitigating resistance caused by kinase domain mutations .

Biological Activity

N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Molecular Structure

The compound's molecular formula is C31H33N5O2SC_{31}H_{33}N_{5}O_{2}S, and its molecular weight is approximately 539.69 g/mol. The structure includes a pyrrole ring and an indole moiety, which are often associated with biological activity.

PropertyValue
Molecular FormulaC31H33N5O2S
Molecular Weight539.69 g/mol
CAS Number2077089-99-5
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the diethylamino group may enhance its lipophilicity, allowing better cell membrane penetration and potentially leading to increased bioavailability.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole and pyrrole can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.

Case Study: Inhibition of RET Kinase

A notable study highlighted the compound's potential as a RET kinase inhibitor, which plays a crucial role in various cancers, including medullary thyroid carcinoma. The inhibition of RET kinase was observed to lead to decreased cell proliferation and induced apoptosis in cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies have suggested that the compound may possess antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of vital bacterial enzymes.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of RET kinase
AntimicrobialPotential disruption of membranes
Enzyme InhibitionTargeting specific pathways

Synthetic Pathways

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The diethylamino group can be introduced via nucleophilic substitution reactions.

Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity.
  • Mass Spectrometry (MS) : Provides molecular weight confirmation.
  • High Performance Liquid Chromatography (HPLC) : Assesses purity levels.

Q & A

Q. Basic

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regioselectivity of the indole-pyrrole linkage, with characteristic shifts for the Z-configuration imine proton (~δ 12.5 ppm) and diethylaminoethyl protons (δ 2.5–3.5 ppm) .
  • LC-MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 491.2), while HPLC monitors purity (>98% by UV at 254 nm) .
  • FT-IR : Confirms carbonyl stretches (1650–1700 cm1^{-1}) and absence of unreacted aldehyde groups .

What is the compound’s primary mechanism of action in kinase inhibition?

Basic
The compound acts as a competitive ATP inhibitor targeting vascular endothelial growth factor receptor-2 (VEGF-R2) and platelet-derived growth factor receptor-β (PDGF-Rβ).

  • Biochemical assays : IC50_{50} values of 8 nM (VEGF-R2) and 14 nM (PDGF-Rβ) were measured using fluorescence polarization assays with purified kinase domains .
  • Cellular validation : Inhibition of autophosphorylation in Ba/F3 cells transfected with kinase targets, confirmed via Western blot (EC50_{50} ~50 nM) .

How can X-ray crystallography resolve ambiguities in the compound’s binding conformation?

Q. Advanced

  • Crystallization : Co-crystallization with VEGF-R2 kinase domain (PDB: 5Z5) in 20% PEG 3350, 0.2 M ammonium sulfate, pH 7.0 .
  • Refinement challenges : Anisotropic displacement parameters (ADPs) for the diethylaminoethyl side chain require SHELXL refinement with restraints to avoid overfitting .
  • Software tools : WinGX/ORTEP visualizes π-π stacking between the indole ring and kinase hinge region, while SHELXE validates hydrogen bonding (e.g., pyrrole carbonyl to Lys868) .

How do structural modifications influence solubility and target selectivity?

Advanced
Structure-activity relationship (SAR) insights :

  • Diethylaminoethyl group : Enhances aqueous solubility (logP reduction from 3.8 to 2.2) and bioavailability via protonation at physiological pH .
  • Fluoro-substitution : A 5-fluoro group on the indole ring increases cellular potency (EC50_{50} improvement by 3-fold) but reduces metabolic stability in cytochrome P450 assays .
  • Methyl groups (C2/C4 pyrrole) : Minimize off-target effects by sterically blocking non-specific kinase binding pockets .

How can researchers resolve contradictions between in vitro and in vivo efficacy data?

Q. Advanced

  • Pharmacokinetic profiling : Compare plasma protein binding (e.g., >90% binding in murine models vs. 75% in vitro) using equilibrium dialysis .
  • Metabolite interference : LC-MS/MS identifies N-deethylated metabolites that retain partial activity, requiring adjustment of dosing regimens .
  • Tumor microenvironment models : 3D spheroid assays with hypoxia mimic in vivo conditions better than 2D monolayers, explaining discrepancies in IC50_{50} values .

What computational methods predict off-target interactions for this compound?

Q. Advanced

  • Molecular docking : AutoDock Vina screens against kinase databases (e.g., KLIFS) to prioritize FMS-like tyrosine kinase 3 (FLT3) as a secondary target .
  • MD simulations : GROMACS-based simulations (100 ns) assess stability of the compound-FLT3 complex, revealing transient interactions with Asp698 .
  • Validation : Selectivity profiling via KINOMEscan (Eurofins) confirms <10% inhibition of 90% kinases at 1 µM .

What strategies mitigate crystallographic disorder in this compound’s structure?

Q. Advanced

  • Cryocooling : Reduces thermal motion; crystals flash-cooled in liquid N2_2 at 100 K show improved resolution (<1.8 Å) .
  • Twinning analysis : PLATON checks for twinning in SHELXL-refined structures; HOOFT parameters >0.5 indicate pseudo-merohedral twinning requiring detwinning .
  • Disordered side chains : Apply "PART" commands in SHELXL to model diethylaminoethyl groups with alternate conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.